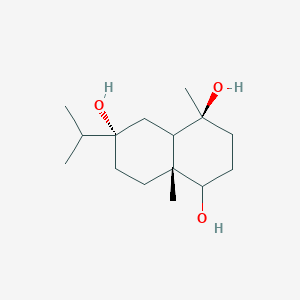
Ampelopsin F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Ampelopsin F is typically extracted from the acetone extract of the tree bark of Dryobalanops oblongifolia . The powdered tree bark is macerated with acetone for 48 hours and then concentrated under reduced pressure to yield a gummy brownish extract. This extract is then divided into acetone-diethyl ether soluble and insoluble fractions. The soluble fraction is further fractionated using vacuum liquid chromatography with a gradient of hexane and ethyl acetate to obtain this compound .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.
化学反応の分析
Types of Reactions: Ampelopsin F undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
Ampelopsin F has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of stilbenes.
作用機序
The mechanism of action of Ampelopsin F involves several molecular targets and pathways:
Antimalarial Activity: It inhibits the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways.
Anticancer Activity: this compound suppresses the stem cell properties of cancer cells by attenuating oxidative phosphorylation and inhibiting the TNF-alpha/NF-kappaB signaling axis.
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.
類似化合物との比較
Ampelopsin F can be compared with other similar compounds such as:
Ampelopsin A: Another dimer stilbene with similar biological activities.
Dihydromyricetin: A flavanonol known for its antioxidant and anticancer properties.
Ampelopsin E: A compound that induces apoptosis and cell cycle arrest in cancer cells.
Uniqueness: this compound stands out due to its potent antimalarial activity and its ability to target cancer stem cells, making it a promising candidate for therapeutic applications .
特性
分子式 |
C28H22O6 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
(1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol |
InChI |
InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)27(23)20-10-18(32)12-22(34)26(20)28/h1-12,23-24,27-34H/t23-,24-,27-,28+/m1/s1 |
InChIキー |
LJHNYAXAPRDORG-CDORBJOZSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@@H]2[C@H]3[C@@H](C4=C([C@@H]2C5=C3C=C(C=C5O)O)C=C(C=C4O)O)C6=CC=C(C=C6)O)O |
正規SMILES |
C1=CC(=CC=C1C2C3C(C4=C(C2C5=C3C=C(C=C5O)O)C=C(C=C4O)O)C6=CC=C(C=C6)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


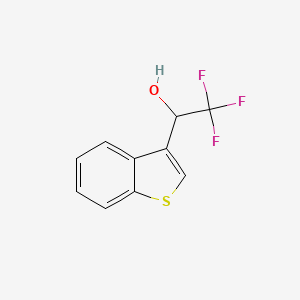
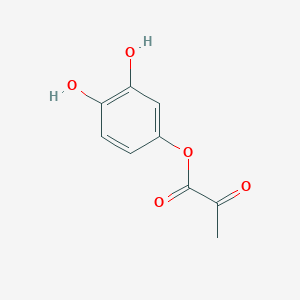
![1-{3-cyclopentyl-7-oxo-6H-[1,2]oxazolo[4,5-d]pyrimidin-5-yl}ethyl methanesulfonate](/img/structure/B12433576.png)
![6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B12433578.png)
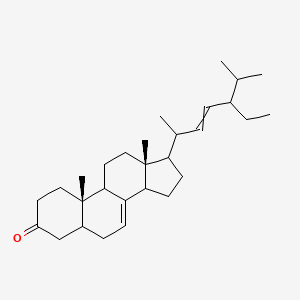
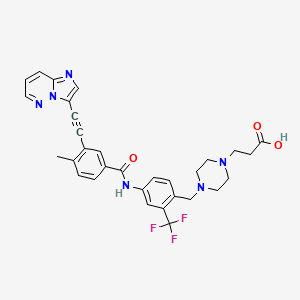
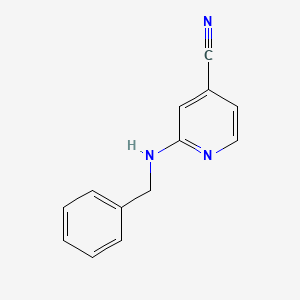

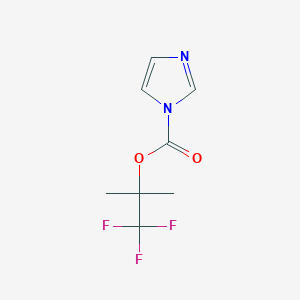
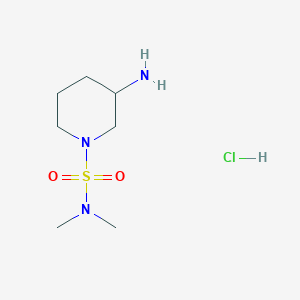
![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron](/img/structure/B12433620.png)
![6-[(3S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B12433623.png)
![2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12433631.png)
